2-Fluoro-6-(methylsulfonyl)toluene
Overview
Description
2-Fluoro-6-(methylsulfonyl)toluene, also known as 1-fluoro-2-methyl-3-(methylsulfonyl)benzene, is a chemical compound with the molecular formula C8H9FO2S . It has a molecular weight of 188.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9FO2S/c1-6-7(9)4-3-5-8(6)12(2,10)11/h3-5H,1-2H3 . This indicates that the molecule consists of a benzene ring with a fluorine atom and a methylsulfonyl group attached to it.Scientific Research Applications
Synthesis and Chemical Reactions
2-Fluoro-6-(methylsulfonyl)toluene serves as a precursor or intermediate in various chemical syntheses and reactions. For instance, it has been utilized in the synthesis of acyl fluorides, fluoroformates, and fluorophosgene through reactions with chloroformates, acyl chlorides, and methanesulfonyl chloride, showcasing its versatility in producing fluorinated analogues under mild conditions and offering relatively high yields (Švec et al., 2008). Furthermore, it has been employed in the efficient electrochemical degradation of poly- and perfluoroalkyl substances (PFASs) in industrial wastewater treatment, highlighting its potential in environmental remediation efforts (Gómez-Ruiz et al., 2017).
Environmental Applications
The compound has been studied for its role in the treatability and degradation of fluorotelomer sulfonic acid in environmental applications. Research indicates that compounds like this compound can be effectively treated and degraded using advanced oxidation and reduction technologies, which is crucial for mitigating the environmental impact of persistent organic pollutants (Bao et al., 2020). This demonstrates its importance in developing strategies for the removal of harmful substances from the environment, particularly in the context of groundwater remediation and pollution control (Park et al., 2016).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the solubility properties of related fluorinated compounds in various organic solvents have been explored, providing insights into their potential applications in the development of new materials and polymers. Such studies contribute to a better understanding of the interactions and compatibility of these compounds with different solvents, which is critical for their application in coatings, resins, and other polymer-based technologies (Qian et al., 2014).
Safety and Hazards
The safety information for 2-Fluoro-6-(methylsulfonyl)toluene indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
1-fluoro-2-methyl-3-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-6-7(9)4-3-5-8(6)12(2,10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIAYVPQLLIZHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697090 | |
Record name | 1-Fluoro-3-(methanesulfonyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828270-59-3 | |
Record name | 1-Fluoro-2-methyl-3-(methylsulfonyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=828270-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-3-(methanesulfonyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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